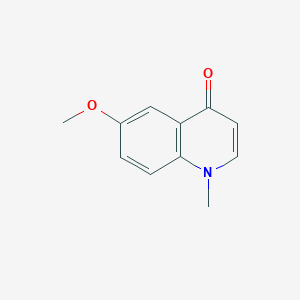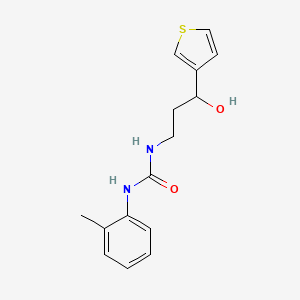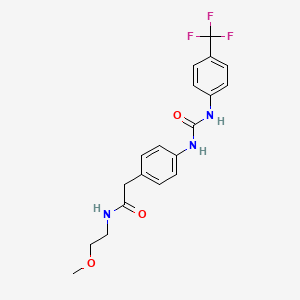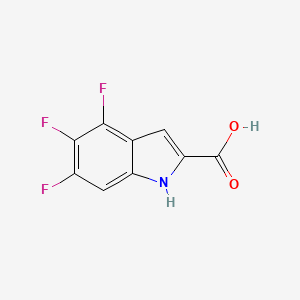![molecular formula C23H23ClN2O2 B2844905 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 849910-46-9](/img/structure/B2844905.png)
4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is associated with the class of organic compounds known as benzenesulfonamides . It has been studied in the context of its potential as an inhibitor of the aldo-keto reductase enzyme AKR1C3 . This enzyme is of interest as a potential target for drugs for leukemia and hormone-related cancers .
Synthesis Analysis
The compound has been prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process results in potent and very isoform-selective inhibitors of AKR1C3 .Molecular Structure Analysis
The structure-activity relationships of this compound are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site . This shows hydrogen bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include palladium-catalysed coupling . Further details about the specific reactions involved in the synthesis of this compound are not available in the retrieved data.Scientific Research Applications
Anti-proliferative Activities
Studies have focused on the synthesis and evaluation of chromene and quinoline derivatives, including those with piperazine moieties, for their potential anti-proliferative effects against cancer cell lines. For instance, compounds have been synthesized to target estrogen receptor binding and have shown significant cytotoxic activities against human breast cancer and kidney cells. These activities are linked to the structural features of the compounds, with molecular docking studies revealing good binding affinity to proteins involved in cancer progression (Parveen et al., 2017).
Antimicrobial Activities
Some derivatives have been synthesized and tested for their antimicrobial properties. For example, triazole derivatives bearing piperazine amide moiety have been investigated for their potential to combat various bacterial and fungal strains. The findings indicate that certain compounds possess good to moderate activities against the tested microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant Activities
Research into the therapeutic applications of these compounds has also extended to the evaluation of their anticonvulsant properties. Derivatives have been synthesized and assessed in vivo for their ability to protect against seizures, demonstrating potential use in the treatment of epilepsy and related disorders (Aytemir et al., 2004).
Receptor Interactions
Further studies have explored the interaction of similar compounds with specific receptors, such as dopamine D4 receptors, suggesting applications in the treatment of psychiatric disorders. The development of sensitive assays for these compounds in biological matrices supports their potential as therapeutic agents, with research detailing their pharmacokinetics and binding characteristics (Chavez-Eng et al., 1997).
Mechanism of Action
properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-19-5-2-6-20(14-19)26-9-7-25(8-10-26)15-18-13-23(27)28-22-12-17-4-1-3-16(17)11-21(18)22/h2,5-6,11-14H,1,3-4,7-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJIEVQVCXOISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2844825.png)
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2844829.png)




![3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2844837.png)



![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2844841.png)
![2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2844844.png)
